3-Diethylaminoacetyl strophantidin

Beschreibung

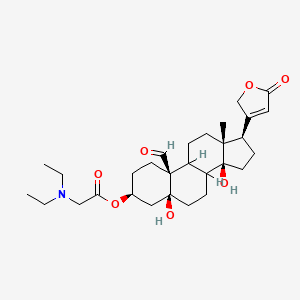

3-Diethylaminoacetyl strophantidin is a synthetic derivative of strophantidin, a cardiac glycoside (CG) naturally found in plants of the Strophanthus genus. Strophantidin itself is a genin (aglycone) lacking a carbohydrate moiety, which enhances its cell permeability compared to glycosylated CGs like ouabain . The addition of a diethylaminoacetyl group at the C3 position distinguishes this compound from its parent compound.

Cardiac glycosides like strophantidin inhibit Na+/K+-ATPase (NKA), a critical ion transporter, leading to increased intracellular Ca²⁺ and subsequent effects on cell contraction and signaling. However, derivatives such as this compound are hypothesized to exhibit modified pharmacological profiles due to structural changes at key binding sites .

Eigenschaften

CAS-Nummer |

63979-66-8 |

|---|---|

Molekularformel |

C29H43NO7 |

Molekulargewicht |

517.7 g/mol |

IUPAC-Name |

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(diethylamino)acetate |

InChI |

InChI=1S/C29H43NO7/c1-4-30(5-2)16-25(33)37-20-6-11-27(18-31)22-7-10-26(3)21(19-14-24(32)36-17-19)9-13-29(26,35)23(22)8-12-28(27,34)15-20/h14,18,20-23,34-35H,4-13,15-17H2,1-3H3/t20-,21+,22?,23?,26+,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

INBSTAZMSSCMKU-DLYQOUECSA-N |

Isomerische SMILES |

CCN(CC)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |

Kanonische SMILES |

CCN(CC)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a steroidal backbone characteristic of strophanthidin, with a 19-oxocard-20(22)-enolide framework. The 3-hydroxy group of strophanthidin is esterified with a diethylaminoacetyl substituent, introducing a tertiary amine functionality. The molecular formula is C₂₉H₄₃NO₇ , with a molecular weight of 517.654 g/mol . Key structural attributes include:

- Steroid nucleus : A cyclopenta[a]phenanthrene system with hydroxyl groups at positions 5 and 14.

- Lactone ring : A 19-oxo-20(22)-enolide moiety contributing to cardiac glycoside activity.

- Substituent : The 3-position bears a 2-(diethylamino)acetate group, enhancing solubility and altering receptor interactions.

Physicochemical Characteristics

Data from experimental and computational studies reveal:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 517.654 g/mol | |

| Exact Mass | 517.304 Da | |

| PSA (Polar Surface Area) | 113.37 Ų | |

| LogP (Partition Coeff.) | 2.79 |

The relatively high LogP value indicates moderate lipophilicity, balanced by the polar diethylamino group.

Synthetic Strategies for 3-Diethylaminoacetyl Strophantidin

Retrosynthetic Analysis

The synthesis can be divided into two key segments:

- Strophanthidin Core : Sourced from natural cardiac glycosides (e.g., Strophanthus gratus) or via partial synthesis from digitoxigenin.

- Diethylaminoacetyl Ester : Introduced via esterification at the 3-hydroxy position.

Stepwise Preparation Protocol

Isolation of Strophanthidin

Strophanthidin is typically isolated from Strophanthus seeds through solvent extraction and chromatographic purification. Key steps include:

- Defatting seeds with petroleum ether.

- Methanol extraction under reflux.

- Fractional crystallization or HPLC to isolate strophanthidin.

Esterification with Diethylaminoacetyl Chloride

The critical synthetic step involves acylating the 3-hydroxy group of strophanthidin. A standard protocol adapted from nitrogenous steroid synthesis follows:

Reagents :

- Strophanthidin (1 equiv)

- Diethylaminoacetyl chloride (1.2 equiv)

- Anhydrous pyridine (base and solvent)

- Dichloromethane (reaction solvent)

Procedure :

- Dissolve strophanthidin (1.0 g, 2.1 mmol) in anhydrous dichloromethane (20 mL).

- Add diethylaminoacetyl chloride (0.32 g, 2.5 mmol) dropwise under nitrogen.

- Introduce pyridine (0.5 mL) to scavenge HCl.

- Reflux at 40°C for 12 hours.

- Quench with ice-water, extract with DCM, dry over Na₂SO₄.

- Purify via silica gel chromatography (ethyl acetate/methanol 9:1).

Yield : ~65–70% (based on analogous steroid esterifications).

Characterization

Analytical and Spectroscopic Validation

Challenges and Optimization Opportunities

Regioselectivity Concerns

The 3-hydroxy group is the most nucleophilic site in strophanthidin, but competing reactions at C5/C14 hydroxyls may occur. Mitigation strategies include:

Scalability Limitations

Current protocols are laboratory-scale. Industrial-scale production would require:

- Continuous flow reactors for esterification.

- Solvent recovery systems to reduce costs.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 3-diethylaminoacetyl strophantidin and related CGs:

Key Observations :

- Strophantidin vs. This compound: The diethylaminoacetyl group replaces the hydroxyl at C3, likely increasing solubility and altering interactions with NKA’s hydrogen-bonding residues (e.g., Glu307, Tyr308) . This may enhance binding affinity, as seen in other C3-aminoalkyl derivatives .

- Ouabain : Glycosylation reduces cell permeability compared to strophantidin but increases NKA inhibition potency due to stronger interactions with the sugar-binding site .

- Proscillaridin A: A bufadienolide CG with distinct anti-cancer activity, showing stronger anti-proliferative effects than strophantidin in glioblastoma models .

Mechanistic and Pharmacological Differences

Na+/K+-ATPase Inhibition

- Strophantidin : Inhibits NKA by binding to the α-subunit (e.g., ATP1A2), but high concentrations fail to block overexpression-induced ER/PNS dilation, suggesting off-target effects .

- Proscillaridin A: Exhibits dual anti-proliferative and anti-migratory effects in cancer cells, surpassing strophantidin’s efficacy at lower concentrations (0.05 μM vs.

Toxicity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.